molecular formula C5H8O5 B119401 L-ribono-1,4-lactone CAS No. 133908-85-7

L-ribono-1,4-lactone

Cat. No. B119401
M. Wt: 148.11 g/mol
InChI Key: CUOKHACJLGPRHD-HZLVTQRSSA-N
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Description

L-ribono-1,4-lactone is a monosaccharide carbohydrate beta-lactone . It can function as a reagent and is a building block in chiral acrylics, cyclopentenones, and oxabicyclic systems . It is also used in the synthesis of many diverse nucleoside analogues .


Synthesis Analysis

Aldonolactones, including L-ribono-1,4-lactone, are typically synthesized by selective anomeric oxidation of unprotected aldoses with bromine . Another method for the preparation of sugar lactones is the dehydrogenation of unprotected or partially protected alditols and aldoses catalyzed by a transition metal complex in the presence of a hydrogen acceptor .


Molecular Structure Analysis

The L-ribono-1,4-lactone molecule contains a total of 18 bond(s). There are 10 non-H bond(s), 1 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 1 ester(s) (aliphatic), 3 hydroxyl group(s), 1 primary alcohol(s), and 2 secondary alcohol(s) .


Chemical Reactions Analysis

A novel lactonase from Mycoplasma synoviae 53 (MS53_0025) and Mycoplasma agalactiae PG2 (MAG_6390) was characterized to catalyze the hydrolysis of D-xylono-1,4-lactone-5-phosphate and L-arabino-1,4-lactone-5-phosphate .


Physical And Chemical Properties Analysis

The L-ribono-1,4-lactone molecule consists of 8 Hydrogen atom(s), 5 Carbon atom(s) and 5 Oxygen atom(s) - a total of 18 atom(s). The molecular weight of L-ribono-1,4-lactone is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .

Scientific Research Applications

Synthesis of Natural Products

  • A study by Moreaux et al. (2019) presented a diastereoselective chemo-enzymatic synthetic pathway to D-(+)-ribono-1,4-lactone from cellulose-based levoglucosenone. This synthesis is significant for producing various natural products, functional additives for drugs, food, feed, or cosmetics (Moreaux et al., 2019).

Formation of Cyclic Acetal and Ketal Derivatives

  • Research by Han et al. (1993) focused on the reactions of D-ribono-1,4-lactone with benzaldehyde and acetone in acidic media, leading to the formation of cyclic acetal and ketal derivatives. This is relevant in the context of molecular mechanics and the thermodynamic stability of products (Han et al., 1993).

Synthesis of Enantiomers of 2-C-Methyl-Ribono-1,4-lactone

  • Booth et al. (2008) described the synthesis of 2-C-methyl-D-ribono-1,4-lactone and its enantiomers from D-glucose and L-glucose. These compounds are important for the development of chiral compounds (Booth et al., 2008).

Synthesis of L-Ribose

  • Takahashi et al. (2002) demonstrated an efficient conversion of D-Mannono-1,4-lactone into L-ribose, a key step in synthesizing various bioactive compounds (Takahashi et al., 2002).

Reduction to Hemiacetals

  • A study by González et al. (2016) showed the reduction of ribono-1,4-lactones to pentose or hexose hemiacetals. This process is significant in carbohydrate chemistry and is compatible with commonly used protecting groups (González et al., 2016).

Crystal Structure Analysis

  • Kinoshita et al. (1981) explored the crystal structure of D-ribono-1,4-lactone at low temperatures, providing insights into its molecular conformation and interactions (Kinoshita et al., 1981).

Synthesis of Polyamides

  • Bueno et al. (1997) synthesized stereoregular AB-type polyamides based on D-ribono-1,4-lactone. These polyamides displayed optical activity and had affinity to water, important for material science applications (Bueno et al., 1997).

Future Directions

In recent years, nucleosides analogues, a class of well-established bioactive compounds, have been the subject of renewed interest from the scientific community thanks to their antiviral activity . The COVID-19 global pandemic, indeed, spread light on the antiviral drug Remdesivir, an adenine C -nucleoside analogue . This new attention of the medical community on Remdesivir prompts the medicinal chemists to investigate once again C -nucleosides . One of the essential building blocks to synthetize these compounds is the D- (+)-ribono-1,4-lactone .

properties

IUPAC Name

(3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOKHACJLGPRHD-HZLVTQRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@@H](C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-ribono-1,4-lactone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
H Kold, I Lundt, C Pedersen - Acta Chemica Scandinavica, 1994 - actachemscand.org
L-Ribonolactone has been prepared in good yield by treatment of 2, 3-O-isopropylidene-5-O-methanesulfonyl-D-lyxono-1, 4-lactone with aqueous base. It was isolated as 3, 4-0-…
Number of citations: 35 actachemscand.org
L Hough, JKN Jones, DL Mitchell - Canadian Journal of …, 1958 - cdnsciencepub.com
… 17.8" (initial) - [a]D 8" (13 days)], a property characteristic of 1-4-lactones (2) and the magnitude of the values recorded by Rehorst for L-ribono-1-4-lactone is similar (3). …
Number of citations: 100 cdnsciencepub.com
KV Booth, FP da Cruz, DJ Hotchkiss, SF Jenkinson… - Tetrahedron …, 2008 - Elsevier
Readily crystallized 2-C-methyl-d-ribono-1,4-lactone is formed in a one-pot procedure from d-glucose without any protecting groups by treatment with dimethylamine to give an Amadori …
Number of citations: 29 www.sciencedirect.com
BV Rao, S Lahiri - Journal of carbohydrate chemistry, 1996 - Taylor & Francis
The readily available 2, 3-O-isopropylidene-D-erythrose has been stereoselectively transformed into L-ribono and D/L lyxonolactone derivatives via dihydroxylation, iodolactonisation …
Number of citations: 13 www.tandfonline.com
DJ Hotchkiss, R Soengas, KV Booth… - Tetrahedron letters, 2007 - Elsevier
Saccharinic acids, branched 2-C-methyl-aldonic acids, may be accessed via a green procedure from aldoses by sequential conversion to an Amadori ketose and treatment with calcium …
Number of citations: 37 www.sciencedirect.com
M Korczynska, DF Xiang, Z Zhang, C Xu… - Biochemistry, 2014 - ACS Publications
A novel lactonase from Mycoplasma synoviae 53 (MS53_0025) and Mycoplasma agalactiae PG2 (MAG_6390) was characterized by protein structure determination, molecular docking, …
Number of citations: 11 pubs.acs.org
I Isaac, G Aizel, I Stasik, A Wadouachi, D Beaupere - Synlett, 1998 - thieme-connect.com
Treatment of unprotected pentitols and hexitols with RhH (PPh3) 4-benzalacetone system leads exclusively to glycono-1, 4-lactones in 60-96% yield. The literature records a number of …
Number of citations: 10 www.thieme-connect.com
MP Doyle, JS Tedrow, AB Dyatkin… - The Journal of …, 1999 - ACS Publications
1,3-Dioxan-5-yl diazoacetates are valuable substrates for highly diastereoselective and enantioselective carbon−hydrogen insertion reactions. trans-2-(tert-Butyl)-1,3-dioxan-5-yl …
Number of citations: 54 pubs.acs.org
DF Xiang, P Kolb, AA Fedorov, C Xu, EV Fedorov… - Biochemistry, 2012 - ACS Publications
Two enzymes of unknown function from the cog1735 subset of the amidohydrolase superfamily (AHS), LMOf2365_2620 (Lmo2620) from Listeria monocytogenes str. 4b F2365 and …
Number of citations: 18 pubs.acs.org
NC Chaudhuri, A Moussa, A Stewart… - … process research & …, 2005 - ACS Publications
A novel synthetic route to 2-deoxy-3,5-di-O-p-toluoyl-α-l-ribofuranosyl chloride (1) from inexpensive d-xylose (3) is described. 1 is a key intermediate in the synthesis of the antiviral …
Number of citations: 18 pubs.acs.org

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